molecular formula C10H7N3O3 B1321603 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid CAS No. 56406-45-2

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B1321603
CAS No.: 56406-45-2
M. Wt: 217.18 g/mol
InChI Key: XIXAYTYRVOIVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition can lead to reduced collagen production, which is beneficial in treating fibrotic diseases. Additionally, this compound interacts with nuclear factor κB, a protein complex that controls DNA transcription and cell survival . By modulating this interaction, the compound can influence inflammatory responses.

Cellular Effects

This compound affects various cellular processes. It has been observed to inhibit the proliferation of hepatic stellate cells, which are involved in liver fibrosis . This compound also impacts cell signaling pathways, such as the transforming growth factor-β1 (TGF-β1) pathway, leading to reduced collagen deposition . Furthermore, this compound can alter gene expression related to fibrosis and inflammation, thereby modulating cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of collagen prolyl 4-hydroxylase, inhibiting its enzymatic activity . This binding prevents the hydroxylation of proline residues in collagen, leading to decreased collagen synthesis. Additionally, the compound can inhibit the activation of nuclear factor κB, thereby reducing the expression of pro-inflammatory genes . These molecular interactions contribute to its anti-fibrotic and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It may undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of collagen synthesis and reduced fibrosis in in vitro models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces collagen deposition and fibrosis without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation . These metabolic processes influence the compound’s bioavailability and clearance from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in fibrotic tissues, where it exerts its therapeutic effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in collagen synthesis and inflammation . The compound may also be directed to specific cellular compartments through targeting signals or post-translational modifications . This localization is essential for its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step procedures. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid.

    Reduction: Sodium and ammonium chloride in ethanol solution are used for reduction.

    Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

Antifibrotic Activity

Recent studies have highlighted the compound's potential as an antifibrotic agent. Research indicates that derivatives of 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid exhibit superior antifibrotic activity compared to established drugs like Pirfenidone. The mechanism of action may involve modulation of cellular pathways related to fibrosis and inflammation, making it a candidate for treating fibrotic diseases .

Antioxidant Properties

The presence of the hydroxy group at position 4 enhances the solubility and potential antioxidant properties of this compound. This suggests its applicability in formulations aimed at reducing oxidative stress, which is implicated in various diseases.

Antimicrobial Activity

Studies have demonstrated that compounds structurally related to this compound exhibit broad-spectrum antimicrobial activities. These findings support the exploration of this compound in developing new antimicrobial agents .

Structure-Activity Relationship Studies

The structural features of this compound allow for extensive modifications, which can be evaluated for their biological activities. Structure-activity relationship studies have shown that variations in the substituents can significantly impact the pharmacological profile, leading to the discovery of more potent derivatives .

Targeting Enzymatic Pathways

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, studies have reported its interaction with targets related to fibrosis and inflammation, indicating potential therapeutic roles in managing chronic diseases .

Photochemical Properties

Research has explored the interactions of this compound within metal complexes, enhancing its photochemical properties. This aspect is particularly relevant for applications in biosensing technologies where light absorption characteristics are crucial.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing novel derivatives with tailored properties for specific applications in drug discovery and materials science. This versatility allows researchers to create a library of compounds for screening against various biological targets .

Case Studies and Research Findings

Study FocusFindingsReference
Antifibrotic ActivityDerivatives showed better activity than Pirfenidone with IC₅₀ values indicating effective inhibition of collagen synthesis
Antioxidant PropertiesEnhanced solubility correlated with improved antioxidant capacity
Antimicrobial ActivityBroad-spectrum activity demonstrated against various pathogens

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties

Biological Activity

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, with the chemical formula C10H7N3O3 and a molecular weight of 217.18 g/mol, is a heterocyclic compound notable for its diverse biological activities. This compound features a pyrimidine ring substituted with both a hydroxyl group and a pyridine moiety, which enhances its potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antiviral, antidiabetic, and anti-fibrotic properties.

Chemical Structure and Properties

The unique structure of this compound allows for various pharmacological interactions. The presence of the hydroxyl group at position 4 increases solubility and may contribute to antioxidant activity, while the pyridine moiety expands its bioactivity spectrum.

Property Details
Chemical Formula C10H7N3O3
Molecular Weight 217.18 g/mol
CAS Number 56406-45-2
Structural Features Hydroxyl group, pyridine moiety

Antimicrobial and Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial and antiviral activities. In vitro studies have demonstrated efficacy against various bacterial strains and yeasts, as well as four filamentous fungi. The mechanisms underlying these activities may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antidiabetic Effects

The compound has also been evaluated for its antidiabetic properties. Studies suggest that it can effectively lower blood glucose levels, making it potentially beneficial in managing conditions such as hyperglycemia and type 2 diabetes. The proposed mechanism involves modulation of insulin sensitivity and enhancement of glucose uptake in peripheral tissues.

Anti-fibrotic Activity

A significant area of research focuses on the anti-fibrotic effects of this compound. Recent studies have shown that certain derivatives exhibit superior anti-fibrotic activity compared to established drugs like Pirfenidone . These compounds inhibit collagen synthesis in hepatic stellate cells (HSC-T6), which are crucial in the development of liver fibrosis. The inhibitory activity was assessed using the MTT assay, revealing that some derivatives significantly reduced hydroxyproline content—a marker for collagen production—in HSC-T6 cells .

Case Study: In Vitro Evaluation

In a controlled study, various concentrations of synthesized derivatives were tested against HSC-T6 cells to determine their effectiveness in inhibiting collagen prolyl-4-hydroxylase (CP4H), an enzyme critical for collagen synthesis. The results indicated that specific compounds demonstrated IC50 values lower than those of traditional therapies .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound Name Chemical Formula Key Features
2-(Pyridin-4-yl)pyrimidine-5-carboxylic acidC10H7N3O2Lacks hydroxyl group; potential different activity
6-HydroxypyrimidineC4H6N2OSimpler structure; less complex interactions
4-Amino-pyrimidineC4H6N4Contains amino group; different reactivity profile

The structural characteristics of this compound allow it to interact more favorably with biological systems compared to these similar compounds.

Properties

IUPAC Name

6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-9-6(10(15)16)5-12-8(13-9)7-3-1-2-4-11-7/h1-5H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXAYTYRVOIVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615565
Record name 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56406-45-2
Record name 1,6-Dihydro-6-oxo-2-(2-pyridinyl)-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56406-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.